1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one
Description
This compound belongs to the pyrazoline family, characterized by a five-membered dihydropyrazole ring fused with aromatic substituents. Its structure features a 5-(furan-2-yl) group and 3-phenyl group on the pyrazoline core, with a 3-phenylpropan-1-one side chain.
Properties
IUPAC Name |
1-[3-(furan-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-22(14-13-17-8-3-1-4-9-17)24-20(21-12-7-15-26-21)16-19(23-24)18-10-5-2-6-11-18/h1-12,15,20H,13-14,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVKKZSIVKUROQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that furan derivatives have a broad spectrum of biological activities. They can act on various targets or receptors in the body like MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc.
Mode of Action
Furan derivatives are known to interact with their targets in various ways, leading to a range of biological effects. For example, some furan derivatives have been reported to show inhibitory activity against certain viruses.
Biochemical Pathways
Furan derivatives are known to interact with a variety of biochemical pathways, leading to diverse biological activities.
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules.
Biochemical Analysis
Biochemical Properties
It is known that furan derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Cellular Effects
It has been suggested that furan derivatives can have a strong inhibitory effect on certain cell types. The exact impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.
Biological Activity
The compound 1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one is a member of the pyrazole family, which is known for its diverse biological activities. This article explores its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a pyrazole ring fused with a furan moiety and phenyl groups, contributing to its biological activity.
1. Cytotoxicity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been reported to have an IC50 value of approximately 39.70 µM against MCF7 breast cancer cells, demonstrating its potential as an anticancer agent .
2. Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives has been widely studied. This compound has shown promise in reducing inflammation by inhibiting pathways associated with cyclooxygenase (COX) enzymes. In particular, it has been noted to exhibit comparable anti-inflammatory effects to established drugs in vivo .
3. Antioxidant Activity
The antioxidant properties of this compound have also been evaluated. Pyrazole derivatives are known to scavenge free radicals, which can contribute to their protective effects against oxidative stress-related diseases .
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as a reversible inhibitor of monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters .
- Modulation of Signaling Pathways : It influences various signaling pathways involved in cell proliferation and apoptosis, particularly through the modulation of caspases .
Study 1: Anticancer Activity
A study conducted on the efficacy of this compound against prostate cancer cells demonstrated a significant reduction in cell viability. The findings suggested a potential application in treating androgen receptor-dependent cancers due to its antagonistic properties against androgen receptors .
Study 2: Anti-inflammatory Properties
In another investigation focusing on inflammatory models, the compound exhibited significant inhibition of inflammatory markers and cytokines, suggesting its utility in managing inflammation-related conditions .
Data Summary
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that pyrazole derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A case study highlighted the synthesis of a series of pyrazole derivatives that were evaluated for their anticancer activity against different cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited enhanced cytotoxicity compared to others .
Anti-inflammatory Effects
Another promising application is in the field of anti-inflammatory drugs. Compounds similar to 1-[5-(furan-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-phenylpropan-1-one have been investigated for their ability to reduce inflammation in various models. For example, a study found that certain pyrazole derivatives showed significant inhibition of inflammatory mediators in vitro and in vivo, suggesting their potential as therapeutic agents for inflammatory diseases .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Research indicates that pyrazole derivatives can exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. A notable study demonstrated that specific modifications to the pyrazole structure led to increased antibacterial efficacy, making these compounds candidates for further development as antimicrobial agents .
Agrochemical Applications
Pyrazole derivatives are increasingly being explored for their potential use as agrochemicals. They can serve as herbicides or fungicides due to their ability to disrupt biological processes in pests and pathogens. For instance, research has indicated that certain pyrazole-based compounds can inhibit key enzymes involved in plant growth regulation or pathogen survival, thereby providing an effective means of crop protection .
Material Science
In material science, compounds like this compound are being studied for their photophysical properties. These materials can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable electronic characteristics. Research has shown that modifications to the furan and phenyl groups can enhance the luminescent properties of these compounds, making them suitable candidates for advanced material applications .
Summary Table of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer, anti-inflammatory, and antimicrobial activities | Enhanced cytotoxicity against cancer cells; significant inhibition of inflammation |
| Agrochemicals | Potential use as herbicides or fungicides | Inhibition of key enzymes affecting plant growth and pathogen survival |
| Material Science | Use in organic light-emitting diodes and optoelectronic devices | Improved luminescent properties with structural modifications |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
Substituent Effects on Bioactivity :
- Halogenated Aromatics : Compounds with 4-chlorophenyl groups (e.g., CL-1, ) exhibit enhanced antibacterial activity, likely due to increased electrophilicity and membrane penetration .
- Heterocyclic Moieties : The target compound’s furan group may improve π-π stacking with biological targets, while morpholine () or indole () substituents enhance solubility or target specificity .
Side Chain Modifications: Phenylpropanone vs. Morpholine vs. Thiocyanate: Morpholine () introduces basicity, whereas thiocyanate () may confer redox-modulating properties .
Synthetic and Analytical Insights :
- Synthesis : Most analogs are synthesized via chalcone cyclization with hydrazine hydrate, a method adaptable to the target compound .
- Characterization : NMR and X-ray crystallography (e.g., ) confirm dihydropyrazole conformations and substituent orientations, critical for structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
